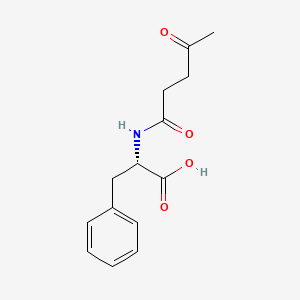
N-(4-Oxopentanoyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxopentanoyl)-L-phenylalanine: is a synthetic compound that combines the structural features of 4-oxopentanoyl and L-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 4-oxopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Oxopentanoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: N-(4-Oxopentanoyl)-L-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(4-Oxopentanoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The ketone group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their activity. The phenylalanine moiety can interact with aromatic residues in proteins, influencing their structure and stability .
Comparaison Avec Des Composés Similaires
- N-(4-Oxobutanoyl)-L-phenylalanine
- N-(4-Oxopentanoyl)-D-phenylalanine
- N-(4-Oxopentanoyl)-L-tyrosine
Comparison: N-(4-Oxopentanoyl)-L-phenylalanine is unique due to the presence of the 4-oxopentanoyl group, which imparts specific chemical reactivity and biological activity. Compared to N-(4-Oxobutanoyl)-L-phenylalanine, the additional carbon in the oxopentanoyl group provides increased flexibility and potential for interactions with biological targets. The L-configuration of phenylalanine in this compound ensures compatibility with biological systems, making it more suitable for applications in biology and medicine .
Propriétés
Numéro CAS |
5891-61-2 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S)-2-(4-oxopentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(16)7-8-13(17)15-12(14(18)19)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
Clé InChI |
KIARNVZHNLCJGK-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)

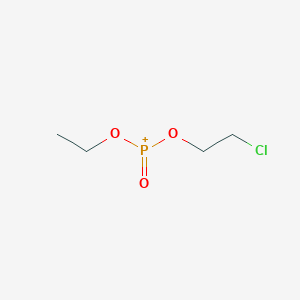
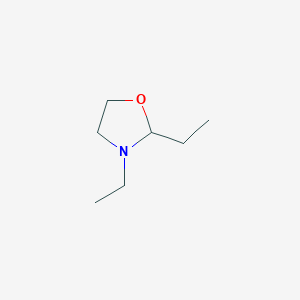
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)

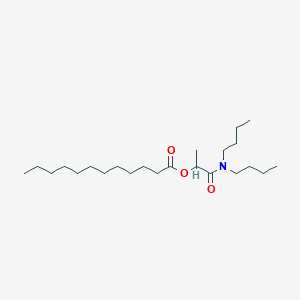
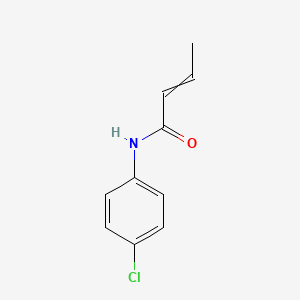


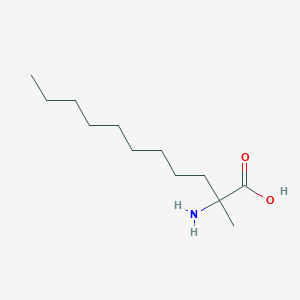
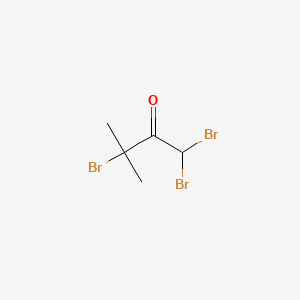
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
